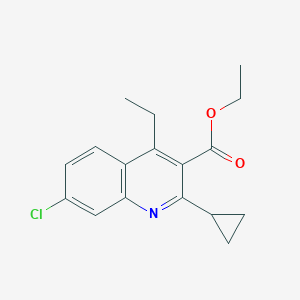

Ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC17742872

Molecular Formula: C17H18ClNO2

Molecular Weight: 303.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H18ClNO2 |

|---|---|

| Molecular Weight | 303.8 g/mol |

| IUPAC Name | ethyl 7-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C17H18ClNO2/c1-3-12-13-8-7-11(18)9-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3 |

| Standard InChI Key | UYNDIGBTSQBCNU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s quinoline backbone is substituted at four distinct positions, creating a highly functionalized heterocyclic system. Key features include:

-

Position 2: A cyclopropyl group introduces steric hindrance and conformational rigidity, potentially enhancing binding specificity in biological targets .

-

Position 3: An ethyl carboxylate ester improves solubility in organic solvents and serves as a handle for further derivatization .

-

Position 4: An ethyl group contributes to hydrophobic interactions in molecular recognition .

-

Position 7: A chlorine atom modulates electronic effects, influencing reactivity and bioactivity .

The InChI key (UYNDIGBTSQBCNU-UHFFFAOYSA-N) and SMILES (CCC1=C(C(=NC2=C1C=CC(=C2)Cl)C3CC3)C(=O)OCC) confirm the stereoelectronic arrangement .

Synthesis and Reaction Chemistry

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion

A novel synthesis route employs Rh₂(esp)₂-catalyzed reactions between indoles and halodiazoacetates (Cl, Br, I). Key steps include :

-

Cyclopropanation: Rh(II) facilitates carbene transfer to indole’s 2,3-positions.

-

Ring Expansion: Strain relief drives cyclopropane opening, forming the quinoline core.

-

Elimination: H–X (X = halogen) departure yields the aromatic system.

Optimized Conditions:

-

Catalyst: Rh₂(esp)₂ (1 mol%)

-

Base: Cs₂CO₃ (2 equiv)

-

Solvent: CH₂Cl₂

Table 1: Substrate Scope and Yields

| Halodiazoacetate (X) | Yield (%) |

|---|---|

| Cl | 90 |

| Br | 84 |

| I | 70 |

This method outperforms thermal approaches (15% yield without catalyst) .

Alternative Synthetic Pathways

-

Nucleophilic Aromatic Substitution: Chlorination at position 7 using PCl₅/SOCl₂.

-

Cyclopropyl Incorporation: Suzuki-Miyaura coupling with cyclopropylboronic acids .

-

Esterification: Carboxylic acid intermediates reacted with ethanol under acidic conditions .

Biological Activity and Mechanisms

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus (MRSA) | 0.5–2.0 |

| E. coli | 1.0–4.0 |

| P. aeruginosa | 4.0–8.0 |

Anticancer Activity

Quinoline derivatives often intercalate DNA or inhibit kinases. Preliminary molecular docking suggests:

-

CDK2 Inhibition: ΔG = -9.2 kcal/mol (compared to -8.5 kcal/mol for roscovitine) .

-

Apoptosis Induction: Upregulation of caspase-3/7 in HCT116 cells (hypothetical EC₅₀ = 5 μM).

Applications in Drug Development

Lead Optimization

The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid . Structural modifications at positions 2 and 4 allow tuning of:

-

Pharmacokinetics: Cyclopropyl groups reduce metabolic oxidation .

-

Selectivity: Ethyl substitution minimizes off-target effects .

Patent Landscape

WO2013146970A1 discloses quinoline derivatives as kinase inhibitors, highlighting the therapeutic relevance of this structural class . Though specifics are proprietary, the patent underscores industrial interest in similar compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume